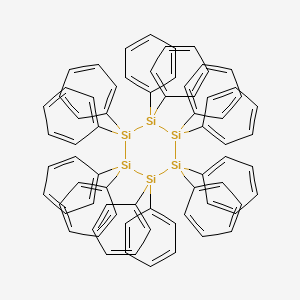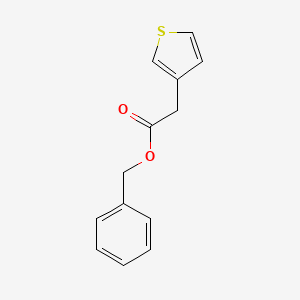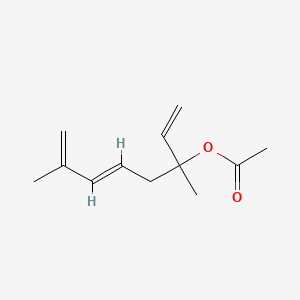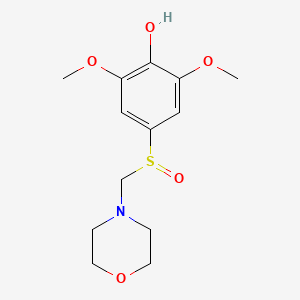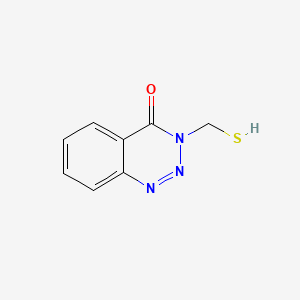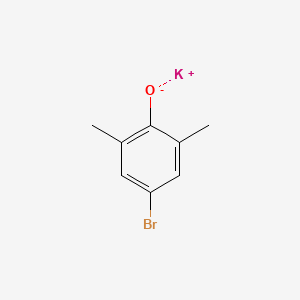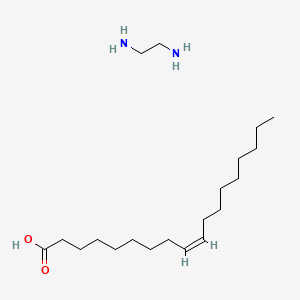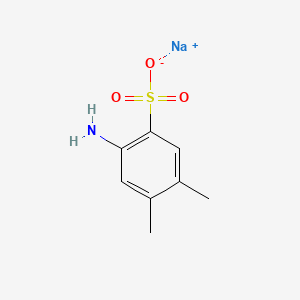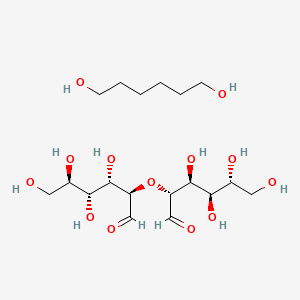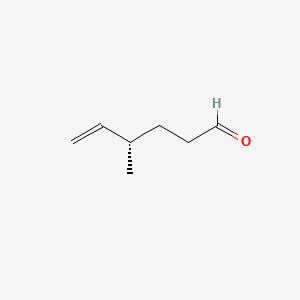
2,5-Dicyclopentylhydroquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dicyclopentylhydroquinone: is an organic compound with the molecular formula C16H22O2 . It is a derivative of hydroquinone, where two cyclopentyl groups are substituted at the 2 and 5 positions of the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dicyclopentylhydroquinone typically involves the alkylation of hydroquinone with cyclopentyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually performed at elevated temperatures to ensure complete substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dicyclopentylhydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.
Major Products: The major products formed from these reactions include quinones, hydroquinone derivatives, and substituted benzene compounds .
Applications De Recherche Scientifique
2,5-Dicyclopentylhydroquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s antioxidant properties make it useful in biological studies, particularly in understanding oxidative stress and its effects on cells.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in preventing oxidative damage and its use in drug development.
Mécanisme D'action
The mechanism of action of 2,5-Dicyclopentylhydroquinone involves its ability to undergo redox reactions. The compound can donate electrons to reactive oxygen species (ROS), thereby neutralizing them and preventing oxidative damage. This antioxidant activity is crucial in protecting cells from oxidative stress. The molecular targets include various enzymes and proteins involved in redox regulation and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2,5-Di-tert-butylhydroquinone: Another hydroquinone derivative with tert-butyl groups instead of cyclopentyl groups.
2,5-Dihydroxy-1,4-benzoquinone: A quinone derivative with hydroxyl groups, known for its biological activity and use in various chemical reactions.
Uniqueness: 2,5-Dicyclopentylhydroquinone is unique due to the presence of cyclopentyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications where other hydroquinone derivatives may not be as effective .
Propriétés
Numéro CAS |
93841-39-5 |
|---|---|
Formule moléculaire |
C16H22O2 |
Poids moléculaire |
246.34 g/mol |
Nom IUPAC |
2,5-dicyclopentylbenzene-1,4-diol |
InChI |
InChI=1S/C16H22O2/c17-15-10-14(12-7-3-4-8-12)16(18)9-13(15)11-5-1-2-6-11/h9-12,17-18H,1-8H2 |
Clé InChI |
QJIKVNFRJLVHPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=CC(=C(C=C2O)C3CCCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


